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Introduction
Thalidomide-O-COOH, also known as Thalidomide-O-acetic acid or Cereblon ligand 3, is a

crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is a

derivative of thalidomide that incorporates a carboxylic acid functional group, allowing for its

conjugation to a linker and subsequently to a target protein ligand.[1][2][3] As a ligand for the

E3 ubiquitin ligase Cereblon (CRBN), Thalidomide-O-COOH facilitates the recruitment of the

CRBN protein to the target protein, leading to its ubiquitination and subsequent degradation by

the proteasome.[1]

The precise characterization of Thalidomide-O-COOH is paramount to ensure the quality and

efficacy of the resulting PROTACs. This document provides detailed application notes and

protocols for the analytical characterization of Thalidomide-O-COOH using Nuclear Magnetic

Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and

Mass Spectrometry (MS).

Physicochemical Properties
A summary of the key physicochemical properties of Thalidomide-O-COOH is presented in the

table below.
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Property Value Reference

Chemical Name

2-((2-(2,6-dioxopiperidin-3-

yl)-1,3-dioxoisoindolin-4-

yl)oxy)acetic acid

--INVALID-LINK--

Synonyms

Thalidomide-O-acetic acid,

Cereblon ligand 3,

Thalidomide-4-hydroxyacetate

[1][2]

CAS Number 1061605-21-7 [1][4]

Molecular Formula C₁₅H₁₂N₂O₇ [4]

Molecular Weight 332.27 g/mol [4]

Appearance White to off-white solid [1][5]

Purity (typical) ≥95% - 99.85% (by HPLC) [1][6]

Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical

characterization of synthesized Thalidomide-O-COOH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/E3_ligase_Ligand_3.html
https://pubchem.ncbi.nlm.nih.gov/compound/Thalidomide-O-COOH
https://www.medchemexpress.com/E3_ligase_Ligand_3.html
https://www.lgcstandards.com/DE/en/p/TRC-T489345
https://www.lgcstandards.com/DE/en/p/TRC-T489345
https://www.lgcstandards.com/DE/en/p/TRC-T489345
https://www.medchemexpress.com/E3_ligase_Ligand_3.html
https://file.chemscene.com/pdf/COA/COACSLg0610258255.pdf
https://www.medchemexpress.com/E3_ligase_Ligand_3.html
https://www.achemblock.com/v152354-2-2-2-6-dioxopiperidin-3-yl-1-3-dioxoisoindolin-4-yl-oxy-acetic-acid.html
https://www.benchchem.com/product/b1682943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Thalidomide-O-COOH Characterization
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Caption: A generalized workflow for the synthesis, purification, and analytical characterization

of Thalidomide-O-COOH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of Thalidomide-O-
COOH. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional

groups and the overall molecular structure.

Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of Thalidomide-O-COOH in approximately 0.6 mL of

a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition:

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled spectrum should be acquired.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Analysis:

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the

molecular structure.

Expected NMR Data
The following table summarizes the expected chemical shifts for the core thalidomide structure

and the attached side chain. Note that the exact chemical shifts can vary slightly depending on

the solvent and concentration. The data for the thalidomide core is based on known spectra of

thalidomide, and the side chain shifts are predicted based on similar structures. A publication

detailing the synthesis of a tert-butyl protected version of Thalidomide-O-COOH provides a ¹H

NMR spectrum in DMSO-d₆, which can be used as a reference for the precursor.[7]
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Assignment ¹H NMR (ppm, DMSO-d₆) ¹³C NMR (ppm, DMSO-d₆)

Phthalimide aromatic protons ~7.4-7.9 (m, 3H) ~120-135

Glutarimide CH ~5.1 (dd, 1H) ~50

Glutarimide CH₂ ~2.0-2.9 (m, 4H) ~22, ~31

Glutarimide NH ~11.1 (s, 1H) -

-O-CH₂- ~4.9 (s, 2H) ~65

-COOH ~13.0 (br s, 1H) ~170

Phthalimide quaternary

carbons
- ~132, ~167

Glutarimide C=O - ~170, ~173

High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of Thalidomide-O-COOH. A

reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Analysis
Sample Preparation:

Prepare a stock solution of Thalidomide-O-COOH in a suitable solvent such as

acetonitrile or DMSO at a concentration of 1 mg/mL.

Dilute the stock solution with the mobile phase to a final concentration of approximately

0.1 mg/mL.

Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions: The following table provides typical HPLC conditions.
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Parameter Value

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A
Water with 0.1% Formic Acid or 0.1%

Trifluoroacetic Acid

Mobile Phase B
Acetonitrile with 0.1% Formic Acid or 0.1%

Trifluoroacetic Acid

Gradient
A suitable gradient, for example: 5% to 95% B

over 15 minutes

Flow Rate 1.0 mL/min

Column Temperature 25-30 °C

Detection Wavelength 220 nm or 254 nm

Injection Volume 10 µL

Data Analysis:

Integrate the peaks in the chromatogram.

Calculate the purity of the sample by determining the percentage of the main peak area

relative to the total peak area of all peaks.

Expected HPLC Data
Parameter Expected Result

Purity ≥95%

Retention Time
Dependent on the specific HPLC conditions, but

should be a single major peak.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and identity of Thalidomide-O-
COOH. Electrospray ionization (ESI) is a common ionization technique for this type of
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molecule.

Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation:

Prepare a stock solution of Thalidomide-O-COOH in a suitable solvent like acetonitrile or

methanol at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial

mobile phase composition (if using LC-MS) or a suitable solvent for direct infusion.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

recommended for accurate mass determination. The analysis can be performed via direct

infusion or coupled with an LC system (LC-MS).

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

Scan Range: A suitable m/z range to include the expected molecular ions (e.g., 100-1000

m/z).

Data Analysis:

If using LC-MS, extract the total ion chromatogram (TIC) and identify the peak

corresponding to Thalidomide-O-COOH.

Obtain the mass spectrum for this peak.

Identify the protonated molecular ion [M+H]⁺ and other relevant adducts (e.g., [M+Na]⁺,

[M+K]⁺).

Compare the observed mass with the calculated theoretical mass.

Expected Mass Spectrometry Data
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The following table summarizes the calculated exact masses for Thalidomide-O-COOH and its

common adducts.

Ion Calculated Exact Mass (m/z)

[M+H]⁺ 333.0717

[M+Na]⁺ 355.0536

[M+K]⁺ 371.0276

PROTAC Formation and Mechanism of Action
The proper characterization of Thalidomide-O-COOH is the first step in the generation of a

functional PROTAC. The carboxylic acid handle allows for its conjugation to a linker, which is

then attached to a ligand for a specific target protein. The resulting PROTAC acts as a

molecular bridge, bringing the target protein in proximity to the CRBN E3 ligase, leading to its

degradation.
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PROTAC Mechanism of Action
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Caption: The mechanism of action for a PROTAC utilizing a Thalidomide-based ligand to

induce target protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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